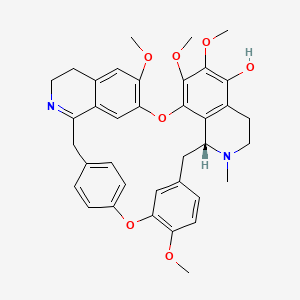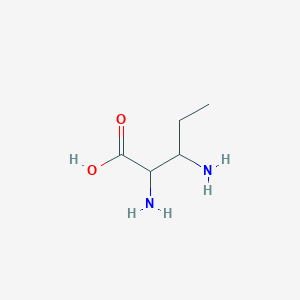![molecular formula C13H12BrN B14140324 1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide CAS No. 26481-94-7](/img/structure/B14140324.png)
1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide is a quaternary ammonium compound featuring a pyridinium core substituted with a phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide typically involves the quaternization of pyridine with an appropriate phenylethenyl halide. The reaction is carried out in a polar solvent such as acetonitrile or ethanol, often under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Pyridine+Phenylethenyl bromide→1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts or phase transfer agents can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylethenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridinium salts.
Applications De Recherche Scientifique
1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in cellular imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism by which 1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethenyl group can participate in π-π interactions, while the pyridinium core can engage in ionic interactions with negatively charged biomolecules. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- 1-Phenylethylpyridinium bromide
- 1-Benzylpyridinium bromide
- 1-(2-Hydroxyethyl)pyridinium bromide
Uniqueness: 1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide is unique due to the presence of the phenylethenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
Propriétés
Numéro CAS |
26481-94-7 |
|---|---|
Formule moléculaire |
C13H12BrN |
Poids moléculaire |
262.14 g/mol |
Nom IUPAC |
1-[(E)-2-phenylethenyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H12N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-12H;1H/q+1;/p-1/b12-9+; |
Clé InChI |
FQHSKUOQFXDWBM-NBYYMMLRSA-M |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.[Br-] |
SMILES canonique |
C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


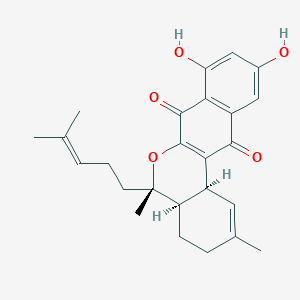

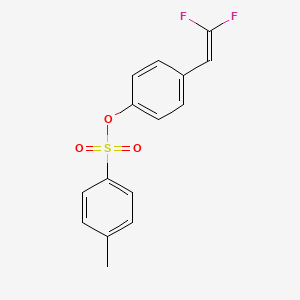
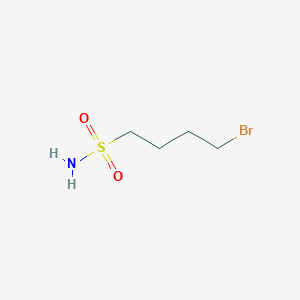
![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)
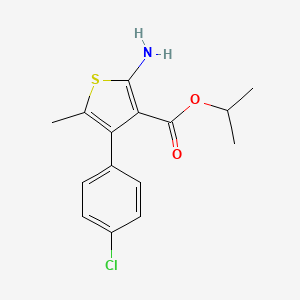

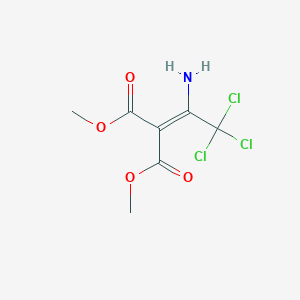
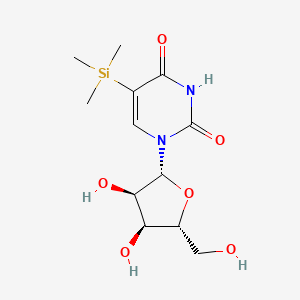
![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
